ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-iodophenylhydrazine with ethyl cyanoacetate under basic conditions to form an intermediate hydrazone. This intermediate then undergoes cyclization with a thiophene derivative in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism by which ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate exerts its effects involves binding to specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate derivatives: These compounds share the cyano and ester functional groups and are used in similar synthetic applications.
Pyrazole derivatives: Compounds with the pyrazole ring system are widely studied for their biological activities and synthetic utility.
Thiophene derivatives: These compounds are known for their electronic properties and are used in materials science.
Uniqueness
Ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom in the phenyl ring and the cyano group in the thiophene ring makes it particularly versatile for further functionalization and application in various fields .
Biological Activity
Ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : A pyrazole ring fused with a thiophene derivative.
- Functional Groups : Contains cyano, methyl, and iodo substituents which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess both antibacterial and antifungal activities. The presence of the cyano group is often associated with enhanced bioactivity due to its electron-withdrawing nature, which can stabilize reactive intermediates during antimicrobial action .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been documented extensively. In a study involving a library of compounds screened against multicellular spheroids, certain pyrazole derivatives demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways . The specific compound may similarly exhibit these properties due to its structural components.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase is a crucial enzyme in the pyrimidine biosynthesis pathway and is a target for immunosuppressive drugs. Some pyrazole derivatives have been identified as potent inhibitors of DHODH, leading to reduced proliferation of pathogenic organisms like Plasmodium falciparum, the causative agent of malaria. The compound's structural features may contribute to its ability to interact with the enzyme's active site effectively .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various pyrazole derivatives, revealing that certain modifications significantly increased their activity against both gram-positive and gram-negative bacteria. Ethyl 4-cyano derivatives were particularly effective, suggesting that similar modifications could enhance the biological activity of our compound .
Case Study: Anticancer Screening
In another study focused on drug libraries for cancer treatment, compounds similar in structure to ethyl 4-cyano derivatives were screened for their ability to inhibit tumor growth in vitro. The results indicated promising anticancer activity, with mechanisms involving cell cycle arrest and apoptosis induction being observed .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C20H17IN4O3S |
---|---|
Molecular Weight |
520.3 g/mol |
IUPAC Name |
ethyl 4-cyano-5-[(E)-[2-(4-iodophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C20H17IN4O3S/c1-4-28-20(27)17-11(2)15(9-22)18(29-17)23-10-16-12(3)24-25(19(16)26)14-7-5-13(21)6-8-14/h5-8,10,24H,4H2,1-3H3/b23-10+ |
InChI Key |
HVGZBVHUSNFGRI-AUEPDCJTSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(NN(C2=O)C3=CC=C(C=C3)I)C)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)I)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.